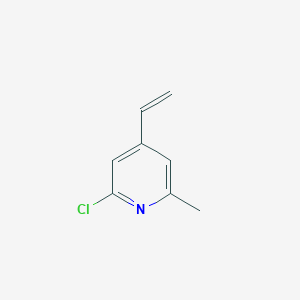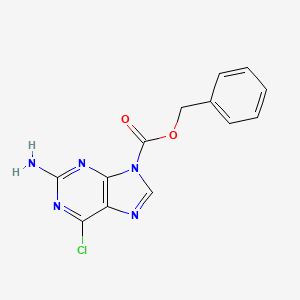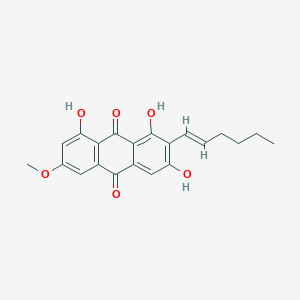
2-(Hex-1-en-1-yl)-1,3,8-trihydroxy-6-methoxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hex-1-en-1-yl)-1,3,8-trihydroxy-6-methoxyanthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse biological activities and are commonly found in various natural sources, including plants and fungi. This particular compound is characterized by its unique structure, which includes a hex-1-en-1-yl side chain and multiple hydroxyl and methoxy groups attached to an anthracene-9,10-dione core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hex-1-en-1-yl)-1,3,8-trihydroxy-6-methoxyanthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. One common approach is the Friedel-Crafts acylation of anthracene derivatives, followed by selective hydroxylation and methoxylation reactions. The hex-1-en-1-yl side chain can be introduced through a Wittig reaction or a similar olefination process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature, and pressure conditions are carefully controlled to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hex-1-en-1-yl)-1,3,8-trihydroxy-6-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The anthraquinone core can be reduced to form anthracene derivatives.
Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like alkoxides or amines. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce anthracene derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Applications De Recherche Scientifique
2-(Hex-1-en-1-yl)-1,3,8-trihydroxy-6-methoxyanthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, particularly those involving oxidative stress and inflammation.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable and colorful anthraquinone core.
Mécanisme D'action
The mechanism of action of 2-(Hex-1-en-1-yl)-1,3,8-trihydroxy-6-methoxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The anthraquinone core can undergo redox reactions, generating reactive oxygen species that can modulate cellular processes. These interactions can affect signaling pathways, gene expression, and enzyme activity, contributing to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Emodin: Another anthraquinone derivative with similar hydroxyl and methoxy groups but lacking the hex-1-en-1-yl side chain.
Aloe-emodin: Similar to emodin but with an additional hydroxyl group, known for its laxative and anticancer properties.
Chrysophanol: An anthraquinone with hydroxyl groups but no methoxy group, exhibiting anti-inflammatory and antimicrobial activities.
Uniqueness
2-(Hex-1-en-1-yl)-1,3,8-trihydroxy-6-methoxyanthracene-9,10-dione is unique due to its specific combination of functional groups and the hex-1-en-1-yl side chain. This structural uniqueness contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C21H20O6 |
|---|---|
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
2-[(E)-hex-1-enyl]-1,3,8-trihydroxy-6-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C21H20O6/c1-3-4-5-6-7-12-15(22)10-14-18(20(12)25)21(26)17-13(19(14)24)8-11(27-2)9-16(17)23/h6-10,22-23,25H,3-5H2,1-2H3/b7-6+ |
Clé InChI |
SRLJDAXYSSKFRO-VOTSOKGWSA-N |
SMILES isomérique |
CCCC/C=C/C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)OC)O |
SMILES canonique |
CCCCC=CC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


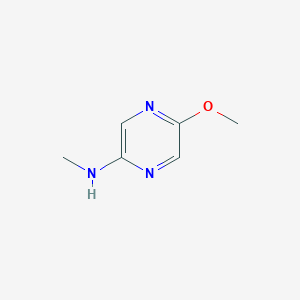
![(2S)-2-[[1-(7-chloroquinolin-4-yl)-2-(2,6-dimethoxyphenyl)imidazole-4-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B13140403.png)
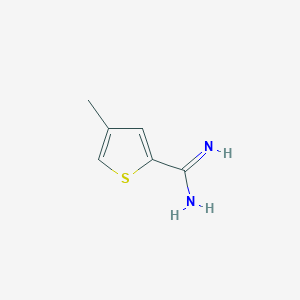
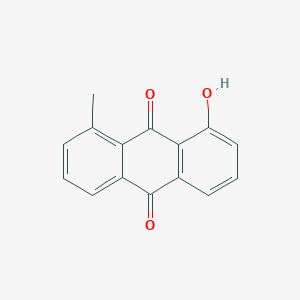
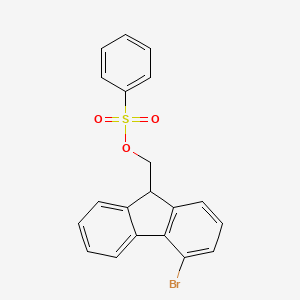
![2-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]ethane-1-sulfonic acid](/img/structure/B13140438.png)
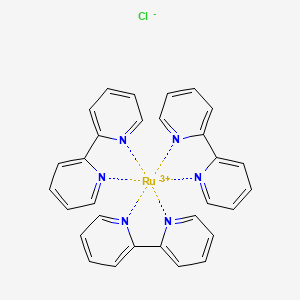
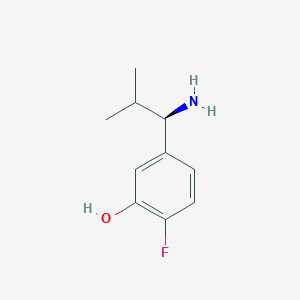
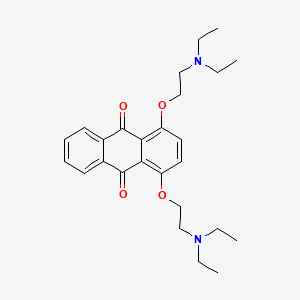
![2',7'-Dichloro-3',6'-dihydroxy-4',5'-bis(((pyrazin-2-ylmethyl)(pyridin-2-ylmethyl)amino)methyl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13140458.png)
![6-Benzyl-2-oxa-6-azaspiro[3.4]Octane-8-carboxylic acid](/img/structure/B13140468.png)
![1,1'-(4,4'-Diamino-3,3'-dinitro-[1,1'-biphenyl]-2,6-diyl)diethanone](/img/structure/B13140471.png)
